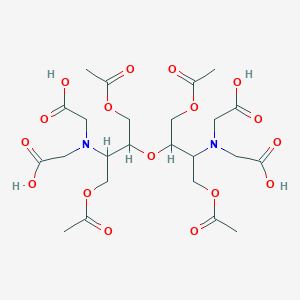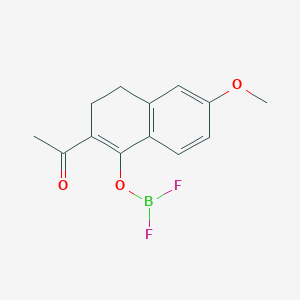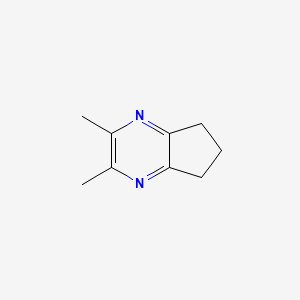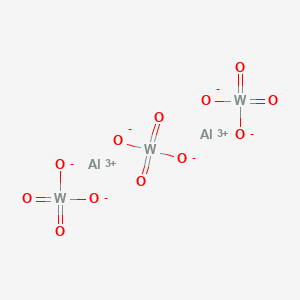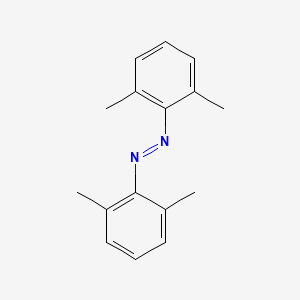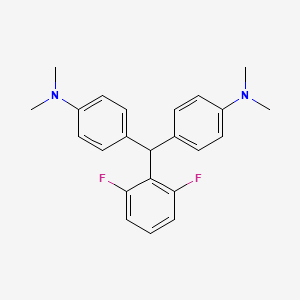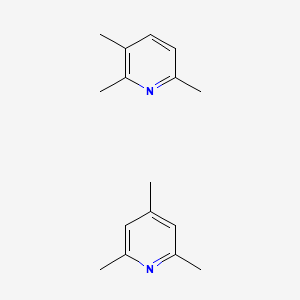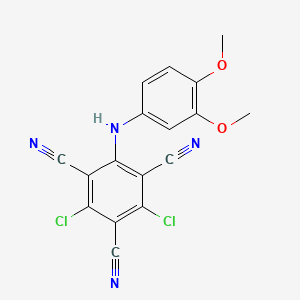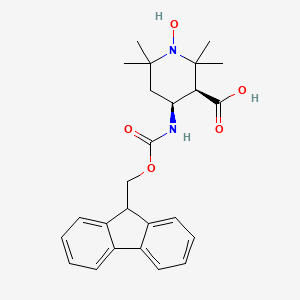
Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is a specialized compound used primarily in peptide synthesis. It is a derivative of the amino acid statine and is often utilized in the synthesis of protease-resistant peptides due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The process includes several steps:
Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxyl group.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is used as a building block in peptide synthesis. Its unique structure allows for the creation of peptides with enhanced stability and resistance to proteolytic degradation .
Biology
In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. Its resistance to proteolytic cleavage makes it a valuable tool in these studies .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in the development of protease inhibitors .
Industry
In the industrial sector, this compound is used in the production of specialized peptides and proteins for various applications, including pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid involves its interaction with proteases. The compound’s unique structure allows it to bind to the active site of proteases, inhibiting their activity. This inhibition is achieved through the formation of stable complexes that prevent the protease from interacting with its natural substrates.
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid
- Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid
- Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid
Uniqueness
Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is unique due to its oxyl group, which imparts additional stability and resistance to proteolytic cleavage compared to other similar compounds. This makes it particularly valuable in applications requiring enhanced peptide stability.
Propiedades
Fórmula molecular |
C25H30N2O5 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C25H30N2O5/c1-24(2)13-20(21(22(28)29)25(3,4)27(24)31)26-23(30)32-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-21,31H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t20-,21+/m0/s1 |
Clave InChI |
FEDYWNJTEUNDMB-LEWJYISDSA-N |
SMILES isomérico |
CC1(C[C@@H]([C@@H](C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
SMILES canónico |
CC1(CC(C(C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


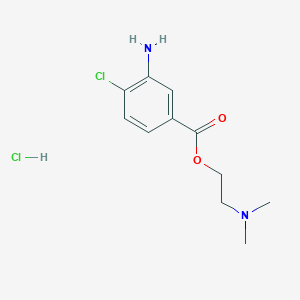
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)


